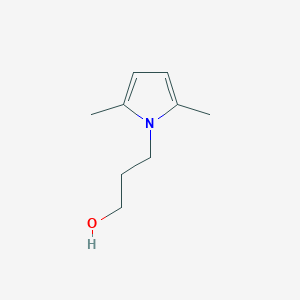

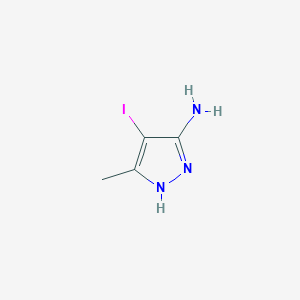

3-(2,5-ジメチル-1H-ピロール-1-イル)プロパン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

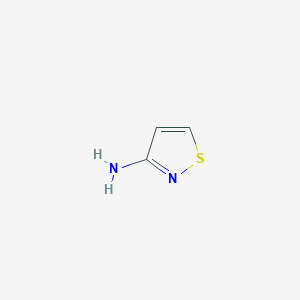

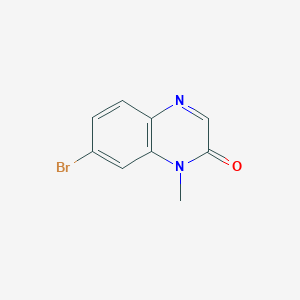

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol, also known as 3-Methylpyrrol, is an organic compound that is found in many essential oils and is used in a variety of scientific research applications. It is a colorless liquid with a sweet, floral aroma and a slightly bitter taste. 3-Methylpyrrol is an important intermediate in the synthesis of many compounds and has been studied for its potential therapeutic applications.

科学的研究の応用

抗菌活性

この化合物は、顕著な抗菌活性を示す新しい複素環の合成に使用されてきました . これらの複素環は、その抗菌特性について徹底的に特性評価および評価されています .

抗結核活性

この化学物質から合成された化合物のいくつかは、強力な抗結核特性も示しています . これは、新しい抗結核薬の開発のための潜在的な候補となっています .

エノイルACPレダクターゼの阻害

この化合物は、エノイルACPレダクターゼ酵素に対して顕著な作用を示す分子の合成に使用されてきました . この酵素は、細菌の脂肪酸合成経路における重要な役割を果たしており、抗菌薬の潜在的な標的となっています .

DHFR酵素の阻害

この化合物から合成された分子は、DHFR(ジヒドロ葉酸レダクターゼ)酵素に対して顕著な作用を示しています . DHFRは、DNA合成と細胞分裂に関与する重要な酵素であり、その阻害は抗癌剤や抗菌薬の開発につながる可能性があります .

分子ドッキング研究

合成された化合物は、分子ドッキング研究で使用されて、その潜在的な作用機序を決定してきました . その結果、ジヒドロ葉酸レダクターゼとエノイルACPレダクターゼの両方の活性部位との結合相互作用が明らかになりました .

GATAファミリータンパク質の阻害

ピロチオガテインとしても知られるこの化合物は、GATAファミリータンパク質の新規な阻害剤です . それは、GATA3とGATAファミリーの他のメンバーのDNA結合活性を標的にし、GATA3とSOX4の相互作用を阻害します .

作用機序

The mechanism of action would depend on the specific biological or chemical process that “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is involved in. Pyrrole derivatives are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrole ring structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Additionally, it may modulate the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cells, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in redox reactions and electron transfer processes makes it a key player in cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, contributing to its overall metabolic impact.

Transport and Distribution

The transport and distribution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUOXVSGSPMQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54609-15-3 |

Source

|

| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)